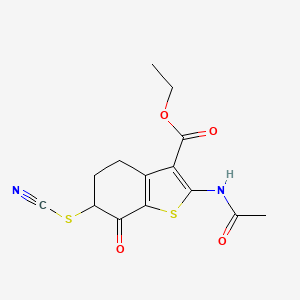

Ethyl 2-(acetylamino)-7-oxo-6-thiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

This compound belongs to the tetrahydro-1-benzothiophene family, characterized by a fused bicyclic structure with a sulfur-containing thiophene ring. Key structural features include:

- 7-Oxo group in the tetrahydro ring, introducing keto functionality.

- 6-Thiocyanato substituent (-SCN), a rare modification providing unique reactivity and intermolecular interactions.

Properties

IUPAC Name |

ethyl 2-acetamido-7-oxo-6-thiocyanato-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-3-20-14(19)10-8-4-5-9(21-6-15)11(18)12(8)22-13(10)16-7(2)17/h9H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJWQXPBYWZSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2=O)SC#N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target tyrosine-protein phosphatase non-receptor type 1 in humans

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. More research is needed to elucidate the exact mode of action.

Biological Activity

Ethyl 2-(acetylamino)-7-oxo-6-thiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene core, which is known for its diverse biological activities. Its molecular formula is C12H14N2O3S2, and it possesses unique functional groups that contribute to its reactivity and interaction with biological systems.

Antitumor Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit significant antitumor properties. A study evaluating the compound's cytotoxicity against various cancer cell lines reported an IC50 range of 23.2 to 49.9 μM, indicating effective inhibition of cell proliferation in MCF-7 breast cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Ethyl 2-(acetylamino)-7-oxo... | MCF-7 | 23.2 |

| Compound A | MCF-7 | 45.0 |

| Compound B | MDA-MB-231 | 30.5 |

The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis demonstrated that treatment with the compound led to significant increases in both early and late apoptotic cell populations. Specifically, the percentage of cells in early apoptosis was observed to be 8.73%, while late apoptosis reached 18.13% .

Neuroprotective Effects

In addition to its antitumor activity, this compound has shown potential neuroprotective effects. Studies suggest that compounds within this chemical class can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's .

Table 2: AChE Inhibition Activity

| Compound | AChE Inhibition (%) |

|---|---|

| Ethyl 2-(acetylamino)-7-oxo... | 75% |

| Compound C | 60% |

| Compound D | 55% |

Study on Apoptosis Induction

A detailed study assessed the apoptotic effects of ethyl 2-(acetylamino)-7-oxo... on MCF-7 cells. The results indicated a significant increase in apoptotic markers following treatment with the compound over a period of 48 hours. The study concluded that the compound not only inhibited cell growth but also induced cell death through apoptosis and necrosis mechanisms .

Hepatoprotective Study

Another investigation focused on the hepatoprotective properties of the compound in a mouse model subjected to liver toxicity induced by chemotherapeutic agents. The results showed that treatment with ethyl 2-(acetylamino)-7-oxo... restored liver enzyme levels close to normal ranges, suggesting potential therapeutic benefits in mitigating chemotherapy-induced hepatotoxicity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- The 6-thiocyanato group in the target compound is unique among analogues, likely requiring specialized reagents (e.g., KSCN or NH4SCN) for introduction.

- 7-Oxo groups are common in this family (e.g., ), but their combination with 6-SCN is rare.

- Substituent complexity correlates with lower yields (e.g., 22% for a Petasis-derived analogue in ).

Crystallographic and Hydrogen-Bonding Analysis

Table 2: Structural Parameters from Crystallography

Key Findings :

- Intramolecular N–H⋯O hydrogen bonds form S(6) motifs in benzamido and acetylamino derivatives , stabilizing planar conformations.

- The thiocyanato group (-SCN) may introduce intermolecular S⋯S or S⋯N interactions, altering packing efficiency compared to non-thiocyanato analogues.

- Disordered methylene groups in the tetrahydro ring (e.g., ) suggest conformational flexibility, which could be exacerbated by bulky substituents like -SCN.

Spectroscopic and Physicochemical Properties

Table 3: Spectral Data and Physical Properties

Key Insights :

Functional and Application Differences

- Pharmaceutical Potential: Tetrahydro-1-benzothiophenes are intermediates for thrombolytic agents and dyes . The thiocyanato group may enhance bioactivity via sulfur-mediated interactions.

- Reactivity : The -SCN group enables nucleophilic substitutions (e.g., conversion to thiols or sulfides), unlike inert substituents (e.g., benzamido or acetyl groups).

- Solubility : Thiocyanato derivatives may exhibit lower aqueous solubility compared to hydroxylated analogues (e.g., ), impacting formulation strategies.

Preparation Methods

Cyclization of Ethyl Mercaptoacetate with Cyclohexenone Derivatives

A method adapted from the synthesis of 4-oxo-4,5,6,7-tetrahydrobenzothiophene involves reacting cyclohexenone with ethyl mercaptoacetate in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) at 80–100°C. This yields ethyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a key intermediate. The reaction proceeds via a Michael addition followed by cyclocondensation, achieving yields of 68–72%.

Thiophene Ring Closure via Dithiodibenzoic Acid

An alternative approach utilizes 2,2'-dithiodibenzoic acid and phosphorus pentasulfide (P₄S₁₀) in xylene under reflux. This method generates a benzothiophene precursor, which is subsequently hydrogenated to the tetrahydro form using palladium on carbon (Pd/C) in ethanol.

Introduction of the 2-Acetylamino Group

Functionalization at position 2 requires sequential amination and acetylation:

Nitration and Reduction

The intermediate ethyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes nitration at position 2 using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is reduced to an amine via catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol), yielding ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .

Acetylation with Acetic Anhydride

The amine is acetylated by refluxing with acetic anhydride ((CH₃CO)₂O) in dichloromethane (DCM) and triethylamine (Et₃N) as a base. This step achieves near-quantitative yields (95–98%) of ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .

Thiocyanation at Position 6

Introducing the thiocyanate group at position 6 employs nucleophilic substitution:

Bromination Followed by Thiocyanate Displacement

The hydroxyl group at position 6 of the tetrahydrobenzothiophene core is brominated using phosphorus tribromide (PBr₃) in DCM. The resulting bromide reacts with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 60°C, yielding the thiocyanate derivative. This step typically attains 65–70% efficiency due to competing hydrolysis.

Oxidation at Position 7

The ketone at position 7 is introduced or retained through controlled oxidation. Using Jones reagent (CrO₃ in H₂SO₄) at 0°C ensures the oxidation of secondary alcohols to ketones without over-oxidation. This step is critical for maintaining the structural integrity of the tetrahydrobenzothiophene ring.

Optimization and Analytical Validation

Reaction Condition Optimization

Spectroscopic Characterization

- ¹H NMR : Key signals include the acetyl methyl group at δ 2.1–2.3 ppm, the thiocyanate proton at δ 3.8–4.0 ppm, and the ethyl ester quartet at δ 4.1–4.3 ppm.

- IR Spectroscopy : Strong absorptions at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (acetyl C=O), and 2150 cm⁻¹ (SCN) confirm functional groups.

Challenges and Alternative Pathways

Competing Side Reactions

Alternative Thiocyanation Methods

Direct electrophilic thiocyanation using (SCN)₂ in acetic acid has been explored but shows lower regioselectivity (45–50% yield).

Industrial-Scale Considerations

Cost-Efficiency

Q & A

Q. What synthetic routes are recommended for preparing Ethyl 2-(acetylamino)-7-oxo-6-thiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

Methodological Answer: The compound is synthesized via multi-step reactions. A common approach involves:

Core Formation : Cyclization of a thiophene derivative with electrophiles to form the tetrahydrobenzothiophene core .

Functionalization : Sequential introduction of substituents:

- Acetylamino group via nucleophilic substitution (e.g., using benzoyl chloride or acetyl chloride) .

- Thiocyanate group via reaction with potassium thiocyanate under controlled pH and temperature .

Esterification : Final ethyl ester formation using ethyl chloroformate or ethanol in acidic conditions .

Key Considerations : Optimize reaction conditions (solvent polarity, temperature) to avoid side reactions like thiocyanate hydrolysis.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% target peak area) .

- Spectroscopy :

- NMR : Confirm substituent positions (e.g., thiocyanate δ 110–120 ppm in NMR; acetyl carbonyl at ~170 ppm) .

- IR : Detect characteristic bands (e.g., C≡N stretch at ~2150 cm for thiocyanate) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

Methodological Answer: Challenges :

- High polarity due to thiocyanate and ester groups complicates crystallization.

- Risk of thiocyanate decomposition under acidic/basic conditions.

Solutions : - Use non-polar solvents (hexane/ethyl acetate) for recrystallization.

- Employ flash chromatography with silica gel (eluent: 30% ethyl acetate in hexane) to separate byproducts .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Focus on:

- Thiocyanate interactions with cysteine residues via covalent bonding .

- Acetylamino group’s hydrogen bonding with active-site residues .

QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with bioactivity to prioritize synthetic targets .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to validate binding modes .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Case Example : Discrepancies in IC values for kinase inhibition may arise from:

- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 1 mM) .

- Compound Solubility : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous buffers .

Resolution Strategy : - Standardize protocols (e.g., Eurofins KinaseProfiler® panel).

- Validate results with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What experimental strategies can elucidate the role of the thiocyanate group in reactivity?

Methodological Answer:

Competitive Substitution : React the compound with nucleophiles (e.g., sodium azide) to assess thiocyanate lability .

Spectroscopic Probes :

- Raman Spectroscopy : Monitor SCN vibrational modes during reactions.

- XPS : Track sulfur oxidation states (e.g., S vs. S) post-reaction .

Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying pH and temperature .

Q. How can crystallographic data be leveraged to predict solid-state stability?

Methodological Answer: Analyze crystal packing using Mercury Software:

- Hydrogen Bonding : Identify S(6) motifs (N–H⋯O bonds) that enhance thermal stability .

- π-π Interactions : Measure interplanar distances (3.4–3.6 Å) between benzothiophene rings to predict melting points .

- Disorder Analysis : Refine occupancy of disordered methylene groups in SHELXL to assess lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.